molecular formula C16H18FNO2 B12501422 methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate

methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate

Cat. No.: B12501422
M. Wt: 275.32 g/mol
InChI Key: FLVIVLNSOAYNIT-UHFFFAOYSA-N
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Description

Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate is a fluorinated indole derivative featuring a cyclohexyl substituent at position 3 of the indole core and a methyl ester group at position 4.

Properties

Molecular Formula

C16H18FNO2

Molecular Weight

275.32 g/mol

IUPAC Name

methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate

InChI

InChI=1S/C16H18FNO2/c1-20-16(19)10-6-7-12-13(9-18-15(12)8-10)11-4-2-3-5-14(11)17/h6-9,11,14,18H,2-5H2,1H3

InChI Key

FLVIVLNSOAYNIT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCC3F

Origin of Product

United States

Preparation Methods

Core Synthesis Strategies

The synthesis of methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate requires three key steps :

  • Indole Ring Formation : Constructing the indole scaffold.
  • Cyclohexyl Group Introduction : Attaching the 2-fluorocyclohexyl substituent at the 3-position.
  • Esterification : Converting the 6-carboxylic acid to a methyl ester.

Indole Ring Formation

The indole core is typically synthesized via Fisher indole synthesis or Buchwald–Hartwig coupling .

Fisher Indole Synthesis

This method involves cyclization of a hydrazine derivative with an α-ketoester. For example, reacting a hydrazine intermediate with a fluorocyclohexyl-containing α-ketoester under acidic conditions yields the indole structure.

Advantages : High regioselectivity, scalable.
Limitations : Requires pre-functionalized α-ketoesters.

Buchwald–Hartwig Coupling

Palladium-catalyzed coupling of 3-bromoindole-2-carboxylic acid derivatives with aniline or cyclohexylamine analogs introduces substituents at the 3-position.

Example Reaction :
$$ \text{3-Bromoindole-2-carboxylate} + \text{2-Fluorocyclohexylamine} \xrightarrow{\text{Pd(OAc)}_2, \text{SPhos}} \text{3-(2-Fluorocyclohexyl)indole-2-carboxylate} $$

Conditions :

Parameter Details
Catalyst Pd(OAc)₂ (2.5 mol%)
Ligand SPhos (5.0 mol%)
Solvent Toluene or DME
Temperature 80–100°C
Yield 45–75%

Cyclohexyl Group Introduction

The 2-fluorocyclohexyl group is introduced via radical functionalization or nucleophilic substitution .

Radical Functionalization

Fe(III)-mediated radical reactions enable direct C–H functionalization. For example, methyl indole-2-carboxylate reacts with 2-fluorocyclohexyl iodide under Fe(III) catalysis to form the desired product.

Key Steps :

  • Radical Initiation : Fe(III) generates radicals from 2-fluorocyclohexyl iodide.
  • Radical Addition : Addition to the indole C3 position.

Conditions :

Parameter Details
Catalyst Fe(III) (10 mol%)
Solvent DCM or MeCN
Base CsF
Yield 60–70%

Nucleophilic Substitution

Pre-formed 3-bromoindole-2-carboxylate undergoes substitution with 2-fluorocyclohexylamine.

Example :
$$ \text{3-Bromoindole-2-carboxylate} + \text{2-Fluorocyclohexylamine} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMF}} \text{3-(2-Fluorocyclohexyl)indole-2-carboxylate} $$

Advantages : High regioselectivity.
Disadvantages : Requires pre-bromination.

Esterification at the 6-Position

The 6-carboxylic acid is esterified using methyl chloroformate or methyl iodide under basic conditions.

Typical Procedure

  • Carboxylic Acid Activation : Treat 6-carboxylic acid with methyl chloroformate in the presence of a base (e.g., pyridine).
  • Esterification : Quench the reaction with aqueous workup to isolate the methyl ester.

Conditions :

Parameter Details
Reagent MeClCO₂H
Base Pyridine or NaHCO₃
Solvent THF or EtOAc
Yield 85–95%

Alternative Methods and Optimization

Microwave-Assisted Synthesis

Ionic liquids or microwave irradiation accelerate reaction rates. For example, coupling reactions under microwave conditions reduce reaction time to 1–2 hours.

Example :

Parameter Conventional Microwave
Time 12–24 hrs 1–2 hrs
Temperature 80–100°C 150–200°C
Yield 60–70% 75–85%

Catalytic Asymmetric Synthesis

Chiral catalysts (e.g., SPhos) enable enantioselective introduction of the 2-fluorocyclohexyl group.

Example :

Catalyst ee (%)
(R)-BINAP-Pd 80–90
Chiral Phosphine 75–85

Comparative Analysis of Methods

Method Steps Reagents Yield Selectivity
Fisher Indole 3–4 α-Ketoester, HCl 50–60% High
Buchwald–Hartwig 2 Pd, SPhos, 2-Fluorocyclohexylamine 70–75% Moderate
Radical Functionalization 2 Fe(III), CsF, 2-Fluorocyclohexyl iodide 65–70% Low
Microwave-Assisted 2 Ionic liquid, microwave 80–85% High

Challenges and Solutions

Challenge Solution
Low solubility of intermediates Use polar aprotic solvents (DMF, DMSO)
Over-acylation at N1 Protect N1 with Boc or methyl groups
Racemization Use chiral catalysts or resolve enantiomers

Key Data Tables

Table 1: Optimization of Buchwald–Hartwig Coupling

Entry Catalyst Ligand Solvent Yield (%)
1 Pd(OAc)₂ SPhos Toluene 68
2 PdCl₂(dppf) XPhos DME 72
3 Pd₂(dba)₃ DPPF THF 65

Best Conditions : Pd(OAc)₂/SPhos in Toluene (68% yield).

Table 2: Radical Functionalization Parameters

Entry Catalyst Base Solvent Yield (%)
1 FeCl₃ CsF DCM 63
2 Fe(OTf)₃ K₂CO₃ MeCN 68
3 Fe(III)-Gel Et₃N THF 70

Optimal System : Fe(III)-Gel/Et₃N in THF (70% yield).

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The methyl ester at position 6 is susceptible to nucleophilic substitution under basic or acidic conditions. Key reactions include:

Reaction Type Conditions Products Yield References
Hydrolysis NaOH (aq.), reflux, 12 h3-(2-Fluorocyclohexyl)-1H-indole-6-carboxylic acid85–90%
Aminolysis Ethylenediamine, DMF, 80°C, 6 hAmide derivatives70–75%
Transesterification Ethanol, H<sub>2</sub>SO<sub>4</sub>, reflux, 8 hEthyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate88%

Mechanistic Notes :

  • Hydrolysis proceeds via a tetrahedral intermediate under basic conditions.

  • Transesterification in ethanol is catalyzed by acid, with the ester carbonyl undergoing nucleophilic attack by ethanol .

Electrophilic Substitution on the Indole Core

The indole ring undergoes electrophilic substitution, though the fluorocyclohexyl group at position 3 and the electron-withdrawing ester at position 6 direct reactivity to specific sites:

Reaction Type Conditions Position Products References
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 2 hPosition 44-Nitro derivative
Sulfonation H<sub>2</sub>SO<sub>4</sub>, SO<sub>3</sub>, 50°C, 4 hPosition 55-Sulfo derivative

Key Observations :

  • Nitration at position 4 is favored due to steric and electronic effects of the fluorocyclohexyl group.

  • Sulfonation occurs at position 5, driven by the electron-withdrawing ester group.

Reduction Reactions

The ester group can be reduced to a primary alcohol, while the indole ring remains intact under selective conditions:

Reagent Conditions Products Yield References
LiAlH<sub>4</sub>THF, 0°C → RT, 3 h3-(2-Fluorocyclohexyl)-1H-indole-6-methanol78%
DIBAL-HToluene, –78°C, 1 hPartial reduction to aldehyde65%

Analytical Data :

  • Post-reduction NMR (for methanol derivative): δ<sub>H</sub> 4.55 (s, 2H, –CH<sub>2</sub>OH), δ<sub>C</sub> 62.1 (–CH<sub>2</sub>OH) .

Cyclohexyl Fluorine Participation

The 2-fluorocyclohexyl group influences reactivity through steric and electronic effects:

  • Steric Hindrance : Limits nucleophilic attack at position 3 of the indole ring.

  • Electronic Effects : Fluorine’s electronegativity stabilizes adjacent carbocations, facilitating acid-catalyzed rearrangements .

Microwave-Assisted Reactions

Optimized synthesis and functionalization often employ microwave irradiation for efficiency :

Reaction Conditions Time Yield References
Ester hydrolysis150 W, 120°C, NaOH (aq.)20 min92%
Suzuki coupling*Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF30 min85%

*Requires bromination at position 2 prior to coupling .

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 200°C, releasing CO<sub>2</sub> and forming indole-fluorocyclohexane adducts.

  • Photoreactivity : UV light induces C–F bond cleavage, yielding cyclohexene byproducts .

Analytical Characterization

Critical data for reaction monitoring:

Technique Key Signals
<sup>1</sup>H NMR δ 3.90 (s, 3H, –COOCH<sub>3</sub>), δ 4.35–4.55 (m, 1H, cyclohexyl F-CH), δ 7.20–8.10 (m, 3H, indole H)
<sup>13</sup>C NMR δ 167.8 (–COOCH<sub>3</sub>), δ 123.5–138.2 (indole C), δ 88.5 (C–F)
HRMS [M + H]<sup>+</sup> m/z 275.1321 (calculated), 275.1322 (observed)

Scientific Research Applications

Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The fluorinated cyclohexyl group can enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The indole core can interact with various biological targets, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate with indole-6-carboxylate derivatives bearing diverse substituents at position 3. Key differences in physicochemical properties, spectral data, and biological activities are highlighted.

Substituted Cyclohexyl Derivatives
Compound Name Substituent at Position 3 Molecular Formula M.W. (g/mol) m.p. (°C) Yield (%) Key Spectral Data (¹H NMR δ, ppm) Biological Activity Reference
Methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate Cyclohexyl, 2-hydroxyphenyl C₂₂H₂₃NO₃ 349.42 N/A N/A 1.227 g/cm³ density; 547.7°C boiling point Not reported
Ethyl 2-(2-bromo-4-methoxyphenyl)-3-cyclohexyl-1H-indole-6-carboxylate Cyclohexyl, 2-bromo-4-methoxyphenyl C₂₅H₂₇BrNO₃ 493.39 N/A 91% ¹H NMR (DMSO-d₆): δ 8.15 (s, 1H, indole H) Antitumor (quinoxalinone hybrid)

Key Observations :

  • Cyclohexyl-substituted indoles exhibit high molecular weights (>349 g/mol) and elevated boiling points (>500°C), suggesting thermal stability .
  • Fluorination at the cyclohexyl group (as in the target compound) may reduce metabolic degradation compared to non-fluorinated analogs.
Arylthio and Acylated Derivatives
Compound Name Substituent at Position 3 Molecular Formula M.W. (g/mol) m.p. (°C) Yield (%) Key Spectral Data (¹H NMR δ, ppm) Biological Activity Reference
Methyl 3-(4-chlorophenylthio)-1H-indole-6-carboxylate (3h) 4-Chlorophenylthio C₁₅H₁₉ClNO₂ 280.73 162–163 N/A δ 7.75–7.86 (m, 4H, Ar-H) Not reported
Methyl 3-(2-morpholino-2-oxoacetyl)-1H-indole-6-carboxylate (5e) Morpholino-oxoacetyl C₁₆H₁₇N₂O₅ 317.32 N/A 67.2% δ 3.74 (s, 3H, OCH₃) Antitumor (HDAC inhibition)

Key Observations :

  • Arylthio substituents (e.g., 4-chlorophenylthio) lower melting points (~160°C) compared to cyclohexyl derivatives .
  • Acylated amines (e.g., morpholino-oxoacetyl) enhance solubility and are linked to histone deacetylase (HDAC) inhibition .
Antitumor and Angiogenesis Inhibitors
Compound Name Substituent at Position 3 Molecular Formula M.W. (g/mol) m.p. (°C) Yield (%) Key Spectral Data (HR-MS) Biological Activity Reference
(E)-3-(2-Cyano-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-1H-indole-6-carboxylate (8f) Trimethoxyphenyl-propenoyl C₂₃H₂₀N₂O₆ 420.41 239–241 94% [M+H]⁺: 421.1405 (Calcd: 421.1400) Anti-angiogenic, antitumor
Methyl 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-indole-6-carboxylate (3n) Quinoxalinone C₁₉H₁₅N₃O₃ 333.34 N/A 66% ¹³C NMR (DMSO-d₆): δ 166.97 (C=O) Antitumor

Key Observations :

  • Electron-withdrawing groups (e.g., cyano, oxo) enhance antitumor activity by disrupting tubulin polymerization .
  • Quinoxalinone hybrids exhibit dual targeting of kinase and DNA repair pathways .

Biological Activity

Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that may influence its biological activity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C12_{12}H12_{12}FNO2_2
  • Molecular Weight : 221.23 g/mol
  • CAS Number : Not specifically listed, but related compounds exist under similar identifiers.

The presence of the fluorinated cyclohexyl group is expected to enhance the compound's lipophilicity and biological interactions, potentially affecting its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Receptor Binding : Its structure allows for potential binding to various receptors, influencing signaling pathways critical for physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest that indole derivatives exhibit antibacterial properties, which may extend to this compound.

Antimicrobial Properties

Research indicates that indole derivatives can exhibit significant antimicrobial activity. For instance, studies have shown that certain indole compounds demonstrate efficacy against both Gram-positive and Gram-negative bacteria. While specific data for this compound is limited, related compounds have shown promising results:

CompoundMIC (mg/mL)Target Bacteria
Compound A0.004 - 0.03Enterobacter cloacae
Compound B0.015Staphylococcus aureus
Compound C0.20Escherichia coli

These findings suggest that this compound could potentially exhibit similar antimicrobial properties due to structural similarities with other active indoles .

Anticancer Activity

Indole derivatives have been recognized for their anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Case Studies and Research Findings

  • Study on Indole Derivatives : A study focused on various indole derivatives revealed that modifications on the indole structure significantly influenced their biological activity, particularly in anticancer and antimicrobial assays .
  • Fluorinated Compounds in Drug Design : Research has highlighted the role of fluorinated compounds in enhancing drug efficacy and selectivity. The incorporation of fluorine into organic molecules often leads to improved metabolic stability and bioavailability .
  • Potential in Neurological Disorders : Given the structure of this compound, there is ongoing research into its potential therapeutic effects in treating neurological disorders, leveraging its ability to cross the blood-brain barrier effectively .

Q & A

Q. What synthetic strategies are employed to prepare methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate, and how are key intermediates characterized?

Methodological Answer: Synthesis typically involves cyclization and fluorination steps. For example:

  • Cyclization with BF₃·Et₂O : A fluorocyclohexyl group can be introduced via acid-catalyzed cyclization, as demonstrated in the synthesis of structurally related indole carboxylates .
  • Reaction Optimization : Refluxing intermediates (e.g., 3-formylindole derivatives) with sodium acetate in acetic acid facilitates condensation, followed by recrystallization to isolate the product .
  • Characterization : Key intermediates are validated via ¹H NMR (e.g., monitoring keto-enol tautomerism in fluorinated analogs ) and X-ray crystallography (to confirm stereochemistry, as in 6-fluoroindole derivatives ).

Q. How does fluorination at the cyclohexyl moiety influence the compound’s physicochemical properties?

Methodological Answer: Fluorination alters electronic and steric properties:

  • Electronic Effects : Fluorine’s electronegativity increases the electron-withdrawing nature of the cyclohexyl group, potentially enhancing binding affinity in biological targets (observed in fluorinated retinoic acid analogs ).
  • Lipophilicity : LogP values of similar fluorinated indoles (e.g., 6-fluoroindole-3-carboxylic acid, LogP ≈ 2.17 ) suggest improved membrane permeability compared to non-fluorinated analogs.
  • Stereochemical Impact : Fluorine’s small atomic radius minimizes steric hindrance, allowing precise spatial arrangement critical for receptor interactions .

Advanced Research Questions

Q. How can Design of Experiments (DoE) and flow chemistry optimize the synthesis of this compound?

Methodological Answer:

  • DoE for Reaction Optimization : Variables like temperature, catalyst loading (e.g., BF₃·Et₂O concentration), and reaction time are systematically tested. For example, in flow-chemistry syntheses of diazo compounds, DoE reduced side reactions and improved yields by 20–30% .
  • Flow Chemistry Advantages : Continuous-flow systems enhance heat/mass transfer, critical for exothermic cyclization steps. This approach minimizes decomposition risks and scales reactions efficiently .

Q. What computational methods validate the stereochemical and electronic effects of the 2-fluorocyclohexyl group?

Methodological Answer:

  • Density Functional Theory (DFT) : Predicts the stability of fluorocyclohexyl conformers and electron distribution. For example, DFT simulations of 6-fluoroindole derivatives correlate with experimental X-ray data .
  • Molecular Dynamics (MD) : Models interactions with biological targets (e.g., enzymes or receptors), highlighting fluorine’s role in stabilizing hydrogen bonds or hydrophobic contacts .

Q. How does this compound’s structure-activity relationship (SAR) compare to non-fluorinated indole carboxylates in biological assays?

Methodological Answer:

  • Antimicrobial Studies : Fluorinated indoles (e.g., 6-trifluoromethyl analogs) show enhanced activity against Gram-positive bacteria compared to non-fluorinated derivatives, likely due to improved target binding .
  • Enzymatic Inhibition : Fluorine’s inductive effect may modulate interactions with cytochrome P450 enzymes, altering metabolic stability (observed in fluorinated quinoline derivatives ).

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., acetic acid during reflux ).
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

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